sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate;hydrate
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Overview
Description
A-317491 (sodium salt hydrate) is a potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 receptors. It is known for its ability to inhibit the P2X3 receptor-mediated calcium influx, which helps in decreasing neuropathic and inflammatory pain . The compound has the empirical formula C33H27NO8 · xNa+ · yH2O and a molecular weight of 565.57 (anhydrous free acid basis) .
Preparation Methods
The synthesis of A-317491 (sodium salt hydrate) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:
Step 1: Preparation of the core structure, which involves the formation of the benzenetricarboxylic acid derivative.
Step 2: Introduction of the phenoxyphenylmethyl group and the tetrahydronaphthalenylamino group.
Step 3: Formation of the final product by combining the intermediate compounds under specific reaction conditions.
Industrial production methods are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production .
Chemical Reactions Analysis
A-317491 (sodium salt hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenylmethyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A-317491 (sodium salt hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of P2X3 and P2X2/3 receptors.
Biology: The compound is utilized in research related to pain mechanisms and sensory neuron functions.
Medicine: A-317491 is investigated for its potential therapeutic effects in treating neuropathic and inflammatory pain.
Industry: The compound is used in the development of new analgesic drugs and in the study of purinergic signaling pathways .
Mechanism of Action
A-317491 (sodium salt hydrate) exerts its effects by inhibiting the P2X3 receptor-mediated calcium influx. This inhibition decreases the activation of sensory neurons, leading to a reduction in neuropathic and inflammatory pain. The molecular targets of A-317491 are the P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, the compound effectively reduces pain perception .
Comparison with Similar Compounds
A-317491 (sodium salt hydrate) is unique due to its high selectivity and potency as a P2X3 and P2X2/3 receptor antagonist. Similar compounds include:
A-804598: Another P2X3 receptor antagonist with similar properties but different chemical structure.
Suramin sodium salt: A non-selective P2 receptor antagonist with broader activity.
A-438079 hydrochloride hydrate: A selective P2X7 receptor antagonist with different receptor targets
A-317491 stands out due to its specific inhibition of P2X3 and P2X2/3 receptors, making it a valuable tool in pain research and potential therapeutic applications.
Properties
IUPAC Name |
sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO8.Na.H2O/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;1H2/q;+1;/p-1/t29-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTLZXVMCBZVSX-UJXPALLWSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)[O-])C(=O)O)C(=O)O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)[O-])C(=O)O)C(=O)O.O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28NNaO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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